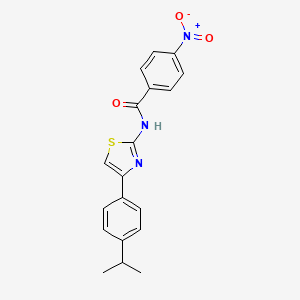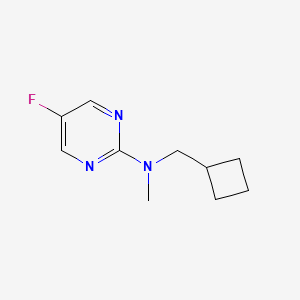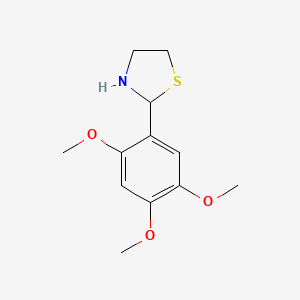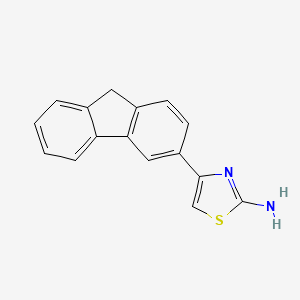![molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0](/img/no-structure.png)
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Catalysis
The study by Rajesh et al. (2011) describes an L-proline-catalyzed synthesis method that highlights a four-component sequential reaction leading to the creation of complex heterocyclic ortho-quinones. This method demonstrates high atom economy and the environmental benefits of short reaction times and the absence of extraction and chromatographic purification steps, suggesting a pathway that could potentially be adapted for the synthesis of related compounds (Rajesh et al., 2011).
Luminescent Properties and Organic Electronics
Research by Tu et al. (2009) on the synthesis of unusual fused heterocyclic compounds, specifically naphtho[2,3-f]quinoline derivatives, through a sequential three-component reaction, reveals these compounds exhibit good luminescent properties. This suggests the potential for related compounds to be used in organic electroluminescent (EL) media, indicating a research avenue for the studied compound in the development of novel organic electronics (Tu et al., 2009).
Antioxidant Activity
Ismaili et al. (2008) prepared hexahydropyrimido[5,4-c]quinoline derivatives showing that compounds with a thiourea moiety exhibit better antioxidant activity. This study suggests that structurally related compounds, such as the one , could be explored for their antioxidant properties, which may have implications in pharmaceutical research (Ismaili et al., 2008).
Heterocyclic Compound Applications
The synthesis and evaluation of ligands based on benzo[g]quinoline by Taffarel et al. (1994) discuss the preparation and properties of compounds that exhibit shifts in their absorption and emission spectra, suggesting potential applications in the development of new materials with specific optical properties (Taffarel et al., 1994).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves the condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. This intermediate is then reacted with benzyl mercaptan in the presence of potassium carbonate to form the final product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "2-amino-4,6-dimethylpyrimidine", "acetic anhydride", "benzyl mercaptan", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Reaction of 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione with benzyl mercaptan in the presence of potassium carbonate to form 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
| 537044-59-0 | |
Fórmula molecular |
C26H25N3O3S |
Peso molecular |
459.56 |
Nombre IUPAC |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
Clave InChI |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)
